molecular formula C23H29N3O5S B2952172 N-(4-(N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)sulfamoyl)phenyl)isobutyramide CAS No. 1234949-95-1

N-(4-(N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)sulfamoyl)phenyl)isobutyramide

Cat. No. B2952172
CAS RN: 1234949-95-1
M. Wt: 459.56
InChI Key: ZPYYKUKZPQMKRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains a piperidine ring, which is a common structure in many pharmaceuticals . The piperidine ring is substituted with a hydroxy group, making it a 4-hydroxypiperidine . This structure is often used in the synthesis of various drugs .


Synthesis Analysis

While specific synthesis methods for this compound are not available, 4-hydroxypiperidine can be used in various chemical reactions, including the synthesis of potent and selective IP (PGI(2) receptor) agonists . It can also be used in the study of copper-catalyzed N- versus O-arylation .


Molecular Structure Analysis

The molecular structure of 4-hydroxypiperidine has been studied, including its vibrational spectra, NBO, and UV-spectral analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-hydroxypiperidine include a melting point of 86-90 °C, a boiling point of 108-114 °C/10 mmHg, and a density of 0.9903 (rough estimate) . It is soluble in water and slightly soluble in chloroform and methanol .

Safety and Hazards

4-Hydroxypiperidine is classified as an irritant. It may cause skin and eye irritation .

Future Directions

While specific future directions for this compound are not available, research into compounds with a substituted 4-piperidinol core is ongoing due to their potential as potent antagonists of the human H(3) receptor .

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. It contains a4-hydroxypiperidine moiety , which is a common structural element in many pharmaceuticals and is known to interact with a variety of biological targets.

Mode of Action

The4-hydroxypiperidine moiety is known to be involved in the synthesis of a highly potent and selective IP (PGI(2) receptor) agonist . This suggests that the compound may interact with its targets through similar mechanisms.

Biochemical Pathways

Compounds containing a4-hydroxypiperidine moiety have been found to be potent antagonists of the human H(3) receptor , suggesting that this compound may also affect pathways involving this receptor.

Pharmacokinetics

The presence of the4-hydroxypiperidine moiety suggests that the compound may have good bioavailability, as this moiety is known to enhance the absorption and distribution of drugs.

Result of Action

Compounds containing a4-hydroxypiperidine moiety have been found to be potent antagonists of the human H(3) receptor , suggesting that this compound may have similar effects.

properties

IUPAC Name

N-[4-[[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]sulfamoyl]phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5S/c1-16(2)23(29)24-18-7-9-21(10-8-18)32(30,31)25-19-5-3-17(4-6-19)15-22(28)26-13-11-20(27)12-14-26/h3-10,16,20,25,27H,11-15H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPYYKUKZPQMKRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N3CCC(CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)sulfamoyl)phenyl)isobutyramide

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